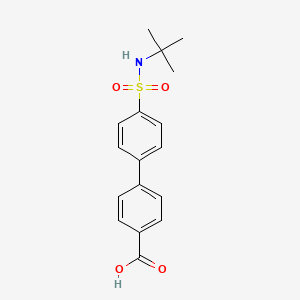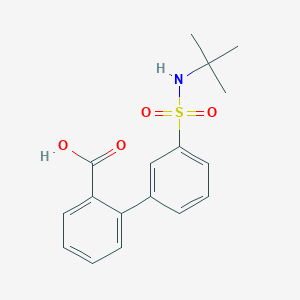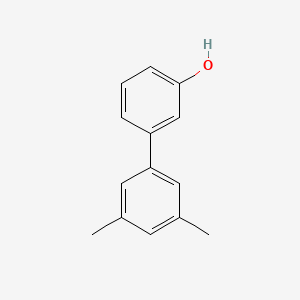
3-(2,4-Dimethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethylphenyl)phenol, 95% (3-DMPP) is an organic compound with a molecular formula of C12H14O. It is a colorless, crystalline solid with a melting point of 81-82 °C. 3-DMPP has a wide range of applications in the scientific and industrial fields. It is used as a reagent in organic synthesis, a catalyst in chemical reactions and a stabilizer in pharmaceuticals. In addition, 3-DMPP has been found to have potential applications in the biomedical field as a biomarker, a therapeutic agent and a diagnostic tool.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, a catalyst in chemical reactions, and a stabilizer in pharmaceuticals. In addition, 3-(2,4-Dimethylphenyl)phenol, 95% has been found to have potential applications in the biomedical field as a biomarker, a therapeutic agent and a diagnostic tool. It has also been used in the synthesis of various drugs, including antibiotics, antifungal agents, and anti-cancer agents.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethylphenyl)phenol, 95% is not yet fully understood. However, it is believed that 3-(2,4-Dimethylphenyl)phenol, 95% acts as a proton donor, donating a proton to the substrate in order to facilitate the reaction. In addition, 3-(2,4-Dimethylphenyl)phenol, 95% is believed to act as a Lewis acid, which can stabilize the transition state of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,4-Dimethylphenyl)phenol, 95% are not yet fully understood. However, it has been found to have some potential therapeutic applications, such as the treatment of cancer and infectious diseases. In addition, 3-(2,4-Dimethylphenyl)phenol, 95% has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2,4-Dimethylphenyl)phenol, 95% in laboratory experiments include its low cost, its availability in large quantities, and its low toxicity. The main limitation of using 3-(2,4-Dimethylphenyl)phenol, 95% in laboratory experiments is its low reactivity, which can make it difficult to use in certain reactions.
Direcciones Futuras
The future of 3-(2,4-Dimethylphenyl)phenol, 95% research is promising. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to explore the potential of 3-(2,4-Dimethylphenyl)phenol, 95% as a biomarker, a diagnostic tool, and a therapeutic agent. Finally, further research is needed to explore the potential of 3-(2,4-Dimethylphenyl)phenol, 95% in the synthesis of various drugs, including antibiotics, antifungal agents, and anti-cancer agents.
Métodos De Síntesis
3-(2,4-Dimethylphenyl)phenol, 95% can be synthesized through a variety of methods. The most common method is the Friedel-Crafts reaction, which involves the reaction of an aromatic compound with an alkyl halide in the presence of an acid catalyst. Other methods include the direct alkylation of an aromatic compound with an alkyl halide and the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid.
Propiedades
IUPAC Name |
3-(2,4-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-6-7-14(11(2)8-10)12-4-3-5-13(15)9-12/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYFFGLOVKIZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683433 |
Source


|
| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-85-8 |
Source


|
| Record name | 2',4'-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369869.png)

![3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369884.png)

![3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369901.png)

![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369917.png)



![4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369954.png)

